molecular formula C12H15N3O B13902387 N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

Cat. No.: B13902387
M. Wt: 217.27 g/mol
InChI Key: KPYWJZMQIRYZDS-UHFFFAOYSA-N
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Description

N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of an oxadiazole ring, a methylphenyl group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents can yield oxadiazoles.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through various methods such as Friedel-Crafts alkylation or acylation.

    Formation of the Ethanamine Moiety: The ethanamine moiety can be synthesized through the reaction of appropriate amines with alkyl halides or through reductive amination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in the study of biological processes and as a probe for investigating enzyme activities.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activities, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-methylphenethylamine hydrochloride: A compound with similar structural features but different functional groups.

    2-[(RS)-(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride: Another compound with a methylphenyl group and ethanamine moiety.

Uniqueness

N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

InChI

InChI=1S/C12H15N3O/c1-9-3-5-10(6-4-9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3

InChI Key

KPYWJZMQIRYZDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)CCNC

Origin of Product

United States

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